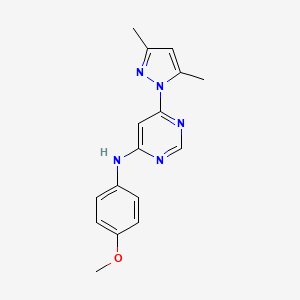

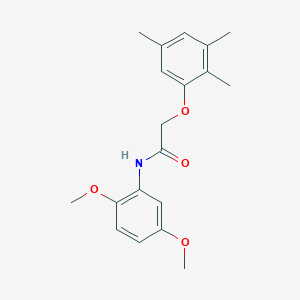

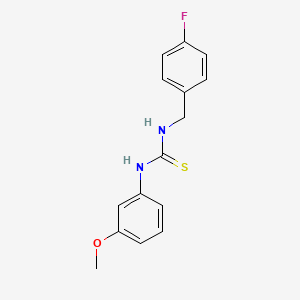

![molecular formula C10H6BrN3S B5821028 8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)

8-bromo-5H-pyrimido[5,4-b]indole-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-bromo-5H-pyrido[4,3-b]indole” is a compound with the CAS Number: 1015460-56-6 . It has a molecular weight of 247.09 . The compound is an off-white solid .

Synthesis Analysis

A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles was developed using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as the raw materials under transition-metal-free conditions . The pyrimidine ring was formed in one pot through a [4 + 2] annulation reaction .

Molecular Structure Analysis

The InChI code for “8-bromo-5H-pyrido[4,3-b]indole” is 1S/C11H7BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H .

Chemical Reactions Analysis

The synthesis of 9H-pyrimido[4,5-b]indoles usually starts with highly functionalized materials . For example, 4-azido-5-phenylpyrimidine, 1,3,5-triazines, benzamidine, guanidine nitrate, and o-nitrobiphenyl were successfully used as the starting materials for the synthesis of target products .

Physical And Chemical Properties Analysis

“8-bromo-5H-pyrido[4,3-b]indole” is an off-white solid . It has a molecular weight of 247.09 .

Aplicaciones Científicas De Investigación

Toll-like Receptor 4 Ligands

The compound has been identified as a selective Toll-like receptor 4 (TLR4) ligand . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity. This application could potentially be used in the development of adjuvants or immune modulators .

NFκB Activators

The compound has been found to be a potent NFκB activator . NFκB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. This could potentially be used in the treatment of diseases where the immune response is compromised .

Anti-inflammatory Agents

The 9H-pyrimido[4,5-b]indole motif, which includes the compound , has been found to have important applications as an anti-inflammatory agent . This could potentially be used in the treatment of various inflammatory diseases .

Antimicrobial Agents

The compound has also been found to have antimicrobial properties . This could potentially be used in the development of new antimicrobial drugs .

Antimalarial Agents

The compound has been found to have antimalarial properties . This could potentially be used in the development of new antimalarial drugs .

Cytotoxic Inhibitors

The compound has been found to have cytotoxic properties . This could potentially be used in the treatment of various cancers .

GSK-3β Inhibitors

The compound has been used as a template to design and optimize a series of novel amide-based GSK-3β inhibitors . GSK-3β is a protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell division. This could potentially be used in the treatment of diseases such as Alzheimer’s disease, bipolar disorder, and cancer .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-bromo-1,5-dihydropyrimido[5,4-b]indole-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3S/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAUAJWMHFTHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C(=S)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

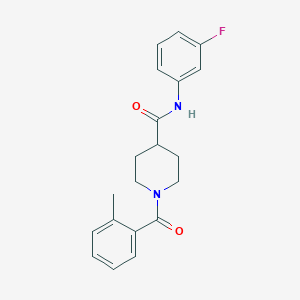

![{[5-(phenylthio)-2-furyl]methylene}malononitrile](/img/structure/B5820971.png)

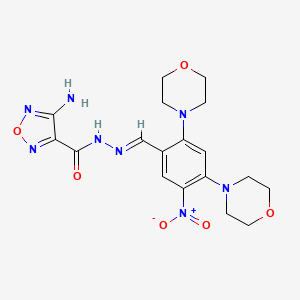

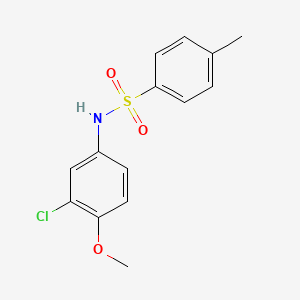

![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)

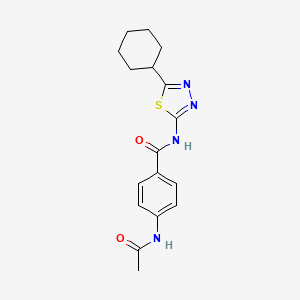

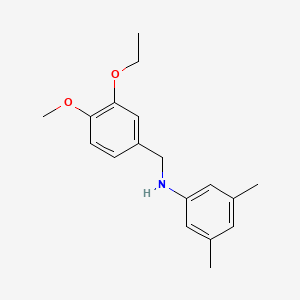

![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)

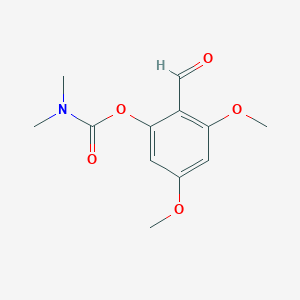

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)